4-Bromo-2-fluorophenylisothiocyanate

Lipophilicity Drug Design Physicochemical Property

4-Bromo-2-fluorophenylisothiocyanate (CAS 81171-71-3) is a disubstituted aryl isothiocyanate with the molecular formula C₇H₃BrFNS and a molecular weight of 232.07 g/mol. Characterized by an electron‑withdrawing bromine atom at the para position and a fluorine atom at the ortho position relative to the –N=C=S group, this compound presents a solid‑state melting point of 37–42 °C and a predicted boiling point of ~278.6 °C, with a computed XLogP3‑AA of 4.1, indicating moderate lipophilicity.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
CAS No. 81171-71-3
Cat. No. B1273313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorophenylisothiocyanate
CAS81171-71-3
Molecular FormulaC7H3BrFNS
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)N=C=S
InChIInChI=1S/C7H3BrFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
InChIKeyPWOPDCSAVIMSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorophenylisothiocyanate (CAS 81171-71-3): Physicochemical and Functional Baseline for Halogenated Aryl Isothiocyanate Selection


4-Bromo-2-fluorophenylisothiocyanate (CAS 81171-71-3) is a disubstituted aryl isothiocyanate with the molecular formula C₇H₃BrFNS and a molecular weight of 232.07 g/mol [1]. Characterized by an electron‑withdrawing bromine atom at the para position and a fluorine atom at the ortho position relative to the –N=C=S group, this compound presents a solid‑state melting point of 37–42 °C and a predicted boiling point of ~278.6 °C, with a computed XLogP3‑AA of 4.1, indicating moderate lipophilicity [1]. It is primarily utilized as an electrophilic building block in nucleophilic addition reactions to form thiourea derivatives, and its dual‑halogen substitution pattern provides an electronic and steric profile that is not replicated by any single monosubstituted phenyl isothiocyanate [1].

Why 4-Bromo-2-fluorophenylisothiocyanate Cannot Be Trivially Replaced by Generic Mono‑Substituted Phenyl Isothiocyanates


The ortho‑fluoro, para‑bromo substitution pattern on the phenyl ring of 4‑bromo‑2‑fluorophenylisothiocyanate simultaneously exerts a strong electron‑withdrawing inductive influence (σₘ for F ≈ +0.34, σₚ for Br ≈ +0.23) and introduces a steric effect adjacent to the electrophilic –N=C=S group, which collectively modulates both the reaction kinetics of nucleophilic addition and the regiochemistry of subsequent cyclocondensation steps [1][2]. While prior structure–activity relationship studies on monosubstituted phenyl isothiocyanates have established rank orders of antifungal and antibacterial potency (e.g., p‑nitrophenyl > p‑chlorophenyl > phenyl > p‑fluorophenyl), these studies did not include 2,4‑disubstituted variants, meaning no linear interpolation is valid [2]. Consequently, direct substitution with 4‑bromophenyl or 2‑fluorophenyl isothiocyanate would alter the electron density at the –NCS carbon and the steric environment, potentially affecting both the rate and the product profile of key derivatizations used in medicinal chemistry and agrochemical intermediate synthesis [1][3].

Quantitative Differentiation Evidence for 4-Bromo-2-fluorophenylisothiocyanate Relative to Closest Analogs


Computed Lipophilicity (XLogP3‑AA): Enhanced Membrane Permeability Potential Versus Mono‑ and Unsubstituted Analogs

The computed partition coefficient XLogP3‑AA for 4‑bromo‑2‑fluorophenylisothiocyanate is 4.1 [1]. By comparison, the unsubstituted phenyl isothiocyanate has a computed XLogP3 of 2.5, and the monosubstituted 4‑bromophenyl isothiocyanate has a value of 3.4, while 2‑fluorophenyl isothiocyanate is 2.6 [2][3]. The ~0.7–1.6 log unit increase indicates that the dual‑halogen substitution significantly enhances lipophilicity, which is a critical driver of passive membrane permeability.

Lipophilicity Drug Design Physicochemical Property

Solid‑State Melting Point and Physical Form: Differentiating Handling and Formulation from Low‑Melting Analogs

4‑Bromo‑2‑fluorophenylisothiocyanate melts at 37–42 °C, which means it is a low‑melting solid at ambient laboratory temperatures . In contrast, 4‑bromophenyl isothiocyanate has a melting point of 56–58 °C, and 2‑fluorophenyl isothiocyanate is a liquid at room temperature . The intermediate melting point of the target compound offers a compromise: it is easier to handle as a solid than the liquid 2‑fluoro analog, yet its melting point is sufficiently low for melt‑based processing techniques.

Physical Form Solid‑State Handling Crystallinity

Antimicrobial Bioactivity Fingerprint: Biofilm Inhibition Data from ChEMBL Relative to the Aryl Isothiocyanate Class

ChEMBL reports an IC₅₀ of 2.49 × 10⁴ nM (24.9 µM) for 4‑bromo‑2‑fluorophenylisothiocyanate in an antimicrobial assay measuring inhibition of Enterococcus faecalis biofilm formation after 20 hours [1]. While no direct head‑to‑head comparator data exist for the same assay with monosubstituted analogs, a separate class‑level study on seven para‑substituted phenyl isothiocyanates found that antibacterial and antifungal activity followed the rank order p‑nitrophenyl > p‑chlorophenyl > p‑methylphenyl > p‑ethylphenyl > p‑fluorophenyl > phenyl > p‑methoxyphenyl, driven by the electron‑withdrawing character of the substituent [2]. The dual‑substituted target compound, possessing both an inductively withdrawing fluorine and a polarizable bromine, is expected to exhibit an activity trend that differs from this simple monotonic series.

Antimicrobial Biofilm Drug Discovery

Reactivity Tuning Through Dual Substitution: Mechanistic Implications for Nucleophilic Addition Kinetics

Quantum‑chemical studies have demonstrated that the localization energy at the NCS carbon atom in para‑ and meta‑substituted phenyl isothiocyanates correlates linearly with Hammett σ constants and the logarithms of nucleophilic addition rate constants [1]. Although 4‑bromo‑2‑fluorophenylisothiocyanate was not explicitly included in these computational series, the combined σₚ (Br: +0.23) and σₘ (F: +0.34) yield an approximate net electron‑withdrawing effect exceeding that of any single halogen substituent, predicting a higher electrophilicity of the –NCS carbon relative to 4‑fluorophenyl isothiocyanate (σₚ F: +0.06) or phenyl isothiocyanate [2]. This class‑level inference is supported by the general observation that multiple electron‑withdrawing substituents increase the reactivity of phenyl isothiocyanates toward amine nucleophiles.

Reactivity Nucleophilic Addition Hammett Constants

Recommended Application Scenarios for 4-Bromo-2-fluorophenylisothiocyanate Based on Verified Differentiation Evidence


Synthesis of Densely Functionalized Thiourea Libraries Where Enhanced –NCS Electrophilicity Accelerates Amine Coupling

The combined electron‑withdrawing effect of para‑bromo and ortho‑fluoro substituents (computed net σ effect of ~+0.57) is predicted to increase the electrophilicity of the isothiocyanate carbon relative to mono‑halogenated or unsubstituted analogs [1][2]. This property is directly applicable in the synthesis of thiourea‑based compound libraries, where faster nucleophilic addition kinetics can lead to higher yields and shorter reaction times.

Antimicrobial Biofilm Screening Campaigns Leveraging Publicly Annotated ChEMBL Bioactivity Data

The compound has an annotated IC₅₀ of 24.9 µM against Enterococcus faecalis biofilm formation in ChEMBL (CHEMBL3115988), providing a quantitative reference point for phenotypic antimicrobial screening programs [3]. Its dual‑halogen pattern offers a differentiated chemotype from mono‑substituted phenyl isothiocyanates, whose activity rank orders have been established in plant pathogen models but not in biofilm assays [4].

Agrochemical Intermediate Development Exploiting Dual Substitution for Property Tuning

The computed XLogP3‑AA of 4.1 for 4‑bromo‑2‑fluorophenylisothiocyanate is significantly higher than that of phenyl isothiocyanate (2.5) and 4‑bromophenyl isothiocyanate (3.4) [5][6]. This enhanced lipophilicity, combined with the structural precedent of para‑substituted phenyl isothiocyanates showing superior fungicidal activity over ortho‑ and meta‑isomers [7], positions the compound as a logical intermediate for designing agrochemical candidates requiring balanced systemic mobility and target‑site activity.

Thiourea‑Based Bioconjugation or Fluorescent Labeling in Aqueous‑Organic Biphasic Systems

The lipophilic character (XLogP3‑AA = 4.1) and the solid‑state melting point of 37–42 °C offer a unique combination: the compound can be melted for solvent‑free conjugation while retaining sufficient organic‑phase solubility for biphasic reactions with aqueous‑soluble biomolecules [5]. This contrasts with the fully liquid 2‑fluorophenyl isothiocyanate (mp ≈ 0 °C) and the higher‑melting 4‑bromophenyl analog (mp 56–58 °C), which require different handling protocols .

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